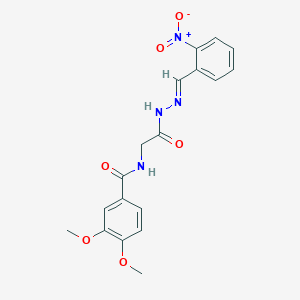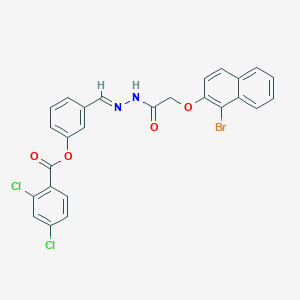
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazone linkage between a 3,4-dimethoxyphenyl ethanone and a 4-chloro-1-phthalazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation reaction between 3,4-dimethoxyphenyl ethanone and 4-chloro-1-phthalazinyl hydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol, methanol, or acetonitrile. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic, basic, or neutral media.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological activities. It has been studied for its potential to inhibit specific enzymes or receptors involved in disease pathways, offering possibilities for the treatment of various medical conditions.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-bromo-1-phthalazinyl)hydrazone: Similar structure with a bromine atom instead of chlorine.
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-fluoro-1-phthalazinyl)hydrazone: Similar structure with a fluorine atom instead of chlorine.
(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-iodo-1-phthalazinyl)hydrazone: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 4-chloro-1-phthalazinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C18H17ClN4O2 |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
4-chloro-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C18H17ClN4O2/c1-11(12-8-9-15(24-2)16(10-12)25-3)20-22-18-14-7-5-4-6-13(14)17(19)21-23-18/h4-10H,1-3H3,(H,22,23)/b20-11+ |
Clé InChI |
HNKLYPHNXHTZCR-RGVLZGJSSA-N |
SMILES isomérique |
C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014586.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014605.png)


![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12014620.png)
![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12014628.png)

![4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12014641.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B12014643.png)
